

# Technical Monograph: (4-Amino-phenyl)-urea

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## Compound of Interest

Compound Name: (4-Amino-phenyl)-urea

CAS No.: 21492-80-8

Cat. No.: B1268273

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Structural Scaffold & Pharmacophore in Medicinal Chemistry

## Executive Summary

**(4-Amino-phenyl)-urea** (CAS: 21492-80-8), also known as p-ureidoaniline, represents a critical bifunctional building block in organic synthesis and drug discovery. Distinguished by its dual nitrogen-based functionality—a primary aniline amine and a urea moiety—it serves as a versatile intermediate for azo dyes and, more significantly, as a privileged pharmacophore in kinase inhibitor design. This guide delineates the physicochemical properties, validated synthetic protocols, and the mechanistic role of the urea motif in stabilizing the "DFG-out" conformation of protein kinases, a cornerstone of Type II inhibitor efficacy.

## Molecular Architecture & Physicochemical Profile[1] [2]

The molecule consists of a phenyl ring substituted at the para positions with an amino group (electron-donating) and a urea group (hydrogen bond donor/acceptor). This "push-pull" electronic character influences its reactivity and binding affinity in biological pockets.

## Table 1: Core Specifications

Property	Data
IUPAC Name	1-(4-Aminophenyl)urea
Common Synonyms	p-Ureidoaniline; 4-Aminophenylurea
CAS Registry Number	21492-80-8
Molecular Formula	
Molecular Weight	151.17 g/mol
SMILES	<chem>Nc1ccc(NC(N)=O)cc1</chem>
Solubility	Soluble in DMSO, DMF, Hot Water; Sparingly soluble in cold water, EtOH.[1]
pKa (Predicted)	~4.8 (Aniline nitrogen), ~13.5 (Urea)
Appearance	Off-white to grey crystalline solid

## Synthetic Routes & Process Optimization

The industrial and laboratory standard for synthesizing **(4-amino-phenyl)-urea** involves the selective reduction of (4-nitrophenyl)urea. While chemical reductions (e.g., Fe/HCl) exist, Catalytic Hydrogenation is the preferred pharmaceutical-grade method due to cleaner workup and higher atom economy.

### Validated Protocol: Catalytic Hydrogenation

Objective: Conversion of (4-nitrophenyl)urea to (4-aminophenyl)urea without over-reduction of the urea carbonyl.

Reagents:

- Substrate: (4-Nitrophenyl)urea (1.0 equiv)
- Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 wt% loading)
- Solvent: Methanol (MeOH) or Ethanol (EtOH) (degassed)

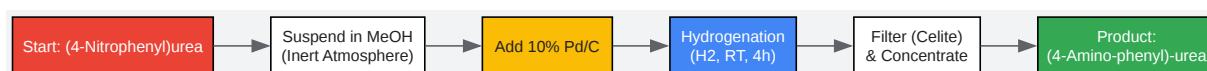
- Hydrogen Source:

gas (balloon or Parr shaker at 30-50 psi)

Step-by-Step Methodology:

- Preparation: In a clean hydrogenation vessel, suspend (4-nitrophenyl)urea in MeOH (concentration ~0.1 M). The starting material may not be fully soluble initially.
- Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add 10% Pd/C. Caution: Pd/C is pyrophoric when dry.
- Hydrogenation: Purge the vessel with three times. Agitate the mixture under atmosphere at room temperature.
- Monitoring: Monitor reaction progress via TLC or LC-MS. The yellow suspension of the nitro compound will typically turn into a clear or greyish solution as the amine forms.
- Workup: Once complete (typically 2-6 hours), filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with warm MeOH.
- Isolation: Concentrate the filtrate under reduced pressure. The product can be recrystallized from water or ethanol/water mixtures if necessary.

## Synthesis Workflow Diagram



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Figure 1: Catalytic hydrogenation workflow for the selective reduction of the nitro group to the primary amine.[2]

## Application in Drug Discovery: The Urea Linker[5]

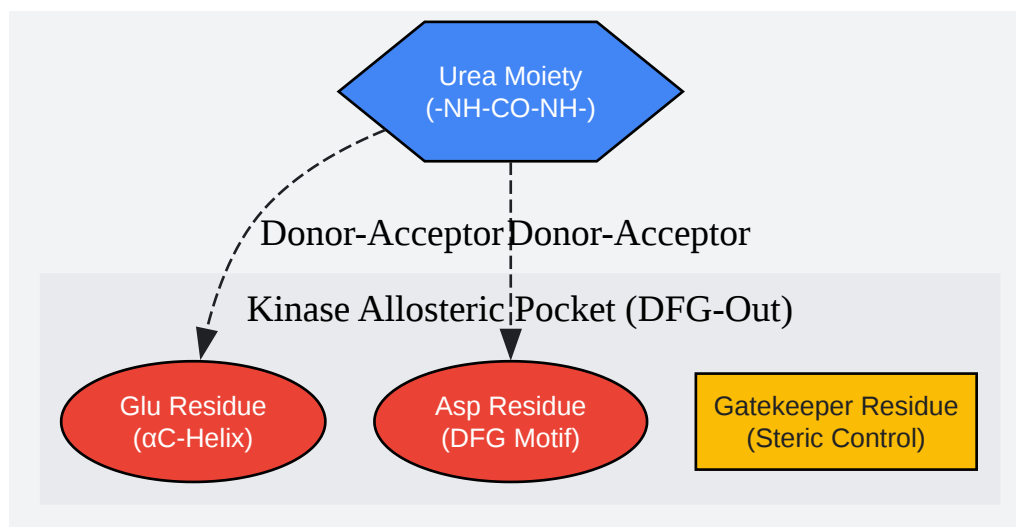
**(4-Amino-phenyl)-urea** is a "privileged fragment" in kinase inhibitor design. The urea moiety is not merely a linker; it is a critical functional group that enables Type II Kinase Inhibition.

## Mechanism of Action: DFG-Out Stabilization

Type II inhibitors bind to the inactive conformation of kinases (DFG-out).[3] In this state, the conserved DFG (Asp-Phe-Gly) motif flips, creating a hydrophobic pocket adjacent to the ATP binding site.

- The Urea Hook: The urea group acts as a hydrogen bond donor/acceptor dyad.
- Key Interactions:
  - Glu Interaction: One urea NH forms a H-bond with a conserved Glutamate residue in the C-helix.
  - Asp Interaction: The other urea NH forms a H-bond with the backbone or side chain of the Aspartate in the DFG motif.
- Result: This "bridge" locks the kinase in an inactive conformation, preventing ATP binding and phosphorylation. This structural motif is found in blockbuster drugs like Sorafenib and Regorafenib.

## Pharmacophore Interaction Map



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Figure 2: Schematic of the urea moiety bridging the catalytic Glu and DFG-Asp residues in the kinase allosteric pocket.

## Structural Validation (Spectroscopy)

Verifying the integrity of the urea group post-reduction is vital, as ureas can hydrolyze under harsh acidic/basic conditions.

### Proton NMR ( <sup>1</sup>H-NMR) Signature

In DMSO-

, the protons are distinct and exchangeable.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Notes
8.30 - 8.50	Singlet (Broad)	1H	Urea -NH	Downfield due to carbonyl anisotropy.
6.80 - 7.10	Doublet	2H	Ar-H	Ortho to Urea group.
6.40 - 6.60	Doublet	2H	Ar-H	Ortho to Amino group (shielded). [4]
5.60 - 5.80	Singlet (Broad)	2H	Urea -NH	Terminal urea protons.
4.50 - 5.00	Singlet (Broad)	2H	Aniline -NH	Upfield relative to urea protons.[4]

Note: The exact position of NH protons is concentration and temperature-dependent.

## Safety & Handling

While **(4-Amino-phenyl)-urea** is a valuable intermediate, it shares toxicological profiles with other aniline derivatives.

- Acute Toxicity: Harmful if swallowed or inhaled.[5] Potential for methemoglobinemia.
- Skin Sensitization: May cause allergic skin reactions.[6]
- Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses.
- Storage: Store in a cool, dry place under inert gas if possible to prevent oxidation of the aniline amine (browning).

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 408346, (4-Aminophenyl)urea. Retrieved from [[Link](#)]
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- Dumas, J., et al. (2004). Discovery of 4-{4-[3-(4-chloro-3-trifluoromethylphenyl)ureido]phenoxy}pyridine-2-carboxylic acid methylamide (BAY 43-9006): a potent, novel, and orally active inhibitor of Raf kinase. *Journal of Medicinal Chemistry*. (Context: Urea pharmacophore in Sorafenib).

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## Sources

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